Atto 465 NHS ester
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Overview
Description
Atto 465 NHS ester is a novel fluorescent label derived from the well-known dye Acriflavine. It is designed for high sensitivity applications, including single molecule detection, and is commonly used in the life sciences for labeling DNA, RNA, or proteins. The compound is characterized by strong absorption, good fluorescence, large Stokes-shift, good water solubility, and high triplet quantum yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Atto 465 NHS ester involves the reaction of Atto 465 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Atto 465 NHS ester primarily undergoes nucleophilic substitution reactions. It reacts readily with compounds containing amino groups, forming a chemically stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
The reaction with amino groups is typically carried out in a bicarbonate buffer (pH 8.3) to ensure the amino groups are unprotonated and reactive. Common reagents include the target protein or peptide dissolved in an amine-free buffer, and the this compound dissolved in anhydrous DMF or DMSO .
Major Products
The major product of these reactions is the labeled protein or peptide, where the Atto 465 dye is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Atto 465 NHS ester is widely used in various scientific research applications:
Chemistry: It is used for labeling small molecules and studying their interactions.
Biology: It is employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: It is used in diagnostic assays and for tracking the distribution of drugs within biological systems.
Industry: It is utilized in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Atto 465 NHS ester involves the formation of a stable amide bond with amino groups on the target molecule. This covalent attachment ensures that the fluorescent dye remains bound to the target, allowing for precise detection and imaging. The dye’s strong absorption and fluorescence properties enable high sensitivity and resolution in various applications .
Comparison with Similar Compounds
Similar Compounds
- Atto 425 NHS ester
- Atto 488 NHS ester
- Atto 532 NHS ester
- Atto 565 NHS ester
- Atto 590 NHS ester
- Atto 647N NHS ester
Uniqueness
Atto 465 NHS ester is unique due to its large Stokes-shift, high triplet quantum yield, and strong fluorescence. These properties make it particularly suitable for single molecule detection and high-resolution microscopy, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H21ClN4O8 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |
InChI |
InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |
InChI Key |
CPFRVHUKGXRWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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